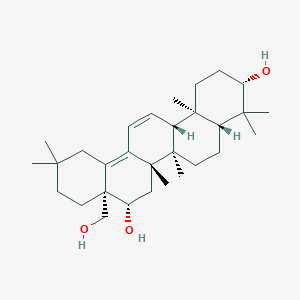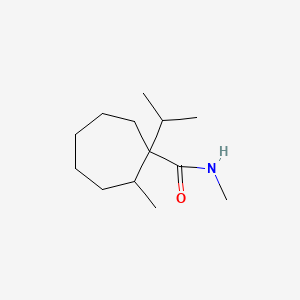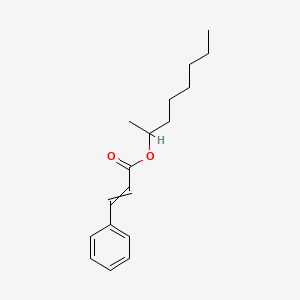
Octan-2-yl 3-phenylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octan-2-yl 3-phenylprop-2-enoate is an organic compound that belongs to the class of esters. It is formed by the esterification of octan-2-ol and 3-phenylprop-2-enoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octan-2-yl 3-phenylprop-2-enoate typically involves the esterification reaction between octan-2-ol and 3-phenylprop-2-enoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete reaction. The reaction mixture is then purified by distillation or recrystallization to obtain the pure ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. The product is then separated and purified using techniques such as distillation, extraction, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Octan-2-yl 3-phenylprop-2-enoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to octan-2-ol and 3-phenylprop-2-enoic acid in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl group can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Hydrolysis: Octan-2-ol and 3-phenylprop-2-enoic acid.
Reduction: Octan-2-yl 3-phenylpropan-2-ol.
Oxidation: Various oxidized derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
Octan-2-yl 3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Octan-2-yl 3-phenylprop-2-enoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The ester group can undergo hydrolysis to release the active components, which can then interact with specific pathways to produce the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-phenylprop-2-enoate: Similar ester with ethyl group instead of octan-2-yl group.
Methyl 3-phenylprop-2-enoate: Similar ester with methyl group instead of octan-2-yl group.
Butyl 3-phenylprop-2-enoate: Similar ester with butyl group instead of octan-2-yl group.
Uniqueness
Octan-2-yl 3-phenylprop-2-enoate is unique due to its longer alkyl chain (octan-2-yl group), which can influence its physical and chemical properties, such as solubility, boiling point, and reactivity. This uniqueness can make it more suitable for specific applications where longer alkyl chains are preferred.
Propiedades
Número CAS |
622-01-5 |
|---|---|
Fórmula molecular |
C17H24O2 |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
octan-2-yl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H24O2/c1-3-4-5-7-10-15(2)19-17(18)14-13-16-11-8-6-9-12-16/h6,8-9,11-15H,3-5,7,10H2,1-2H3 |
Clave InChI |
BAFXDTKXIVTRPP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)OC(=O)C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 5-[[4-[[[4-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)azo]phenyl]azo]phenyl]amino]carbonyl]phenyl]azo]-2-hydroxy-](/img/structure/B13766139.png)

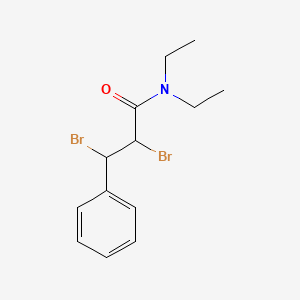
![3H-Indolium, 2-[2-[(4-ethoxyphenyl)amino]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B13766155.png)
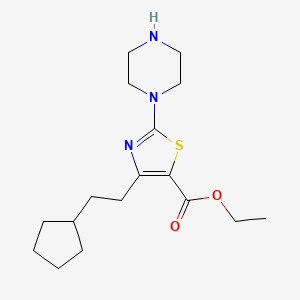
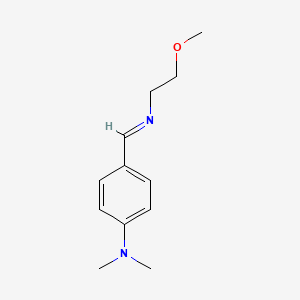
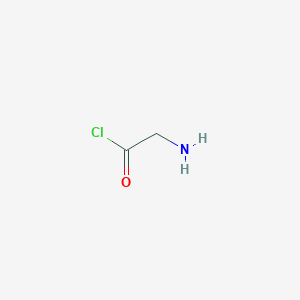
![3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13766180.png)
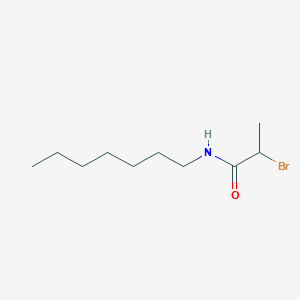
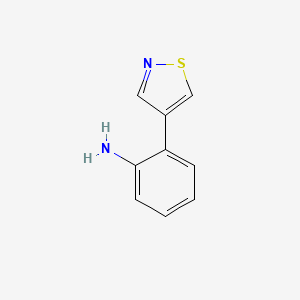

![(7R,18E)-4-hydroxy-N,N,N-trimethyl-7-{[(9E)-octadec-9-enoyl]oxy}-4,10-dioxo-3,5,9-trioxa-4l5-phosphaheptacos-18-en-1-aminium](/img/structure/B13766225.png)
